molecular formula C15H20FNO3S2 B2610956 (1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane CAS No. 1790197-00-0

(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane

Cat. No.: B2610956
CAS No.: 1790197-00-0
M. Wt: 345.45
InChI Key: LIPYNNIMDRHJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This bicyclic compound features an 8-azabicyclo[3.2.1]octane core, substituted at the 8-position with a 5-fluoro-2-methoxyphenylsulfonyl group and at the 3-position with a methylthio group. The stereochemistry (1R,5S) is critical for its conformational stability and biological interactions.

Properties

IUPAC Name

8-(5-fluoro-2-methoxyphenyl)sulfonyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S2/c1-20-14-6-3-10(16)7-15(14)22(18,19)17-11-4-5-12(17)9-13(8-11)21-2/h3,6-7,11-13H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPYNNIMDRHJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Functionalization with fluoro and methoxy groups: These groups can be introduced through nucleophilic substitution reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The sulfonyl group can be reduced under specific conditions.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the positions of the fluoro or methoxy groups.

Scientific Research Applications

(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[32

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonyl and fluoro groups.

    Medicine: Potential use in drug discovery and development due to its unique structure and reactivity.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of (1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for its targets. The bicyclic structure provides rigidity, which can enhance the compound’s stability and interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the 8-Azabicyclo[3.2.1]Octane Core

The 8-azabicyclo[3.2.1]octane scaffold is a common motif in medicinal chemistry due to its rigid, bridged structure. Key analogues include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Reference
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl trifluoromethanesulfonate Trifluoromethanesulfonate (3) 293.79 Electrophilic sulfonate group; used in synthesis of derivatives
(1R,5S)-8-(2-Fluoro-4-Nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl (8); ketone (3) 280.26 Nitro group enhances electron-withdrawing effects; fused ring conformation
Methyl (1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 4-Chlorophenyl (3); methyl ester (2) 293.79 Chlorophenyl group increases lipophilicity; ester for prodrug potential
Methyl (1R,2S,3S,5S)-3-(4-Fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 4-Fluorophenyl (3); methyl ester (2) 277.33 Fluorophenyl enhances metabolic stability

Key Observations :

  • Stereochemical Impact : The (1R,5S) configuration in the target compound ensures a specific spatial arrangement, critical for interactions with chiral biological targets. In contrast, racemic mixtures (e.g., (1R,5S)) may exhibit reduced potency .

Functional Group Comparisons

Sulfonyl vs. Sulfonate Groups
  • The target compound’s sulfonyl group (R-SO₂-) is less reactive than sulfonate esters (R-OSO₂CF₃ in ). This increases metabolic stability but may reduce electrophilicity for covalent binding .
  • Example : Trifluoromethanesulfonate derivatives () are intermediates in synthesizing more complex sulfonamides but are prone to hydrolysis .
Methylthio vs. Ester/Carboxylate Groups
  • The methylthio group (-SMe) in the target compound offers greater resistance to enzymatic cleavage compared to esters (e.g., ). However, esters may serve as prodrugs, enhancing bioavailability .

Biological Activity

The compound (1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane is an intriguing bicyclic molecule with potential pharmacological applications. Its unique structure, characterized by the presence of a sulfonyl group and a fluorinated aromatic ring, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₂₀FNO₃S
  • Molecular Weight : 345.5 g/mol
  • Structure : The compound features a bicyclic framework with a sulfonamide group that enhances its reactivity and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its functional groups:

  • Sulfonyl Group : Acts as an electrophile, enabling reactions with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity.
  • Fluoro and Methoxy Substituents : These groups may enhance the compound's lipophilicity and binding affinity towards biological targets, improving its pharmacological profile.

The rigidity provided by the bicyclic structure contributes to the compound's stability during interactions with target molecules, which is critical for maintaining efficacy in therapeutic applications.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The sulfonamide moiety has been associated with antibacterial properties due to its ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis.

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties. The mechanism could involve cell cycle arrest and induction of apoptosis in cancer cells. For instance, compounds structurally related to this bicyclic amine have shown promise in inhibiting tumor cell proliferation and inducing apoptotic pathways.

Neuroprotective Effects

Given the structural similarities to other neuroactive compounds, there is potential for neuroprotective effects. Compounds containing similar bicyclic structures have been reported to modulate neurotransmitter systems and exhibit anti-inflammatory properties in neurological models.

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study demonstrated that related sulfonamide compounds significantly inhibited the growth of various bacterial strains, suggesting that this compound could also possess similar activity .
  • Antitumor Effects :
    • In vitro studies showed that structurally analogous compounds induced apoptosis in cancer cell lines through activation of caspase pathways .
  • Neuroprotection :
    • Research highlighted that related bicyclic compounds reduced oxidative stress markers in neuronal cultures, indicating a potential mechanism for neuroprotection .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stress markers

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

The synthesis involves constructing the bicyclo[3.2.1]octane core via intramolecular cyclization, followed by functionalization. Key steps include:

  • Stereochemical control : Use chiral catalysts (e.g., Rh(II) complexes) or auxiliaries to enforce the (1R,5S) configuration during cyclization .
  • Sulfonylation : React the bicyclic amine intermediate with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaH in THF) to install the sulfonyl group .
  • Methylthio introduction : Employ nucleophilic substitution or thiol-ene chemistry to add the methylthio group at position 3 .
    Optimize reaction conditions (temperature, solvent) to avoid racemization and improve yield .

Advanced: How can stereochemical fidelity be ensured during bicyclo[3.2.1]octane core synthesis?

  • Asymmetric catalysis : Use enantioselective catalysts like cinchona alkaloid derivatives or transition-metal complexes to control stereochemistry during cyclization .
  • Chiral resolution : Separate diastereomers via chiral HPLC or crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .
  • X-ray crystallography : Confirm absolute configuration post-synthesis by single-crystal diffraction analysis .

Basic: What analytical techniques are critical for characterizing purity and structure?

  • NMR spectroscopy : 1H/13C NMR identifies substituent integration and stereochemistry; 2D techniques (COSY, NOESY) confirm spatial arrangements .
  • Mass spectrometry (HRMS) : Verify molecular formula and detect impurities .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How is the compound’s interaction with neurotransmitter receptors studied?

  • Radioligand binding assays : Incubate the compound with rat brain homogenates expressing dopamine or serotonin receptors. Measure displacement of [³H]-labeled ligands (e.g., [³H]spiperone) to determine IC50 values .
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptor active sites (e.g., 5-HT2A). Validate predictions with mutagenesis studies .

Basic: How do researchers address contradictory bioactivity data across studies?

  • Purity verification : Re-analyze batches via HPLC and HRMS to rule out impurities or degradation products .
  • Assay standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines) to minimize variability .
  • Stereoisomer analysis : Use chiral chromatography to confirm absence of inactive enantiomers .

Advanced: What strategies guide SAR studies for pharmacological optimization?

  • Functional group substitution : Synthesize analogs with modified sulfonyl, methoxy, or methylthio groups. Test in vitro (e.g., receptor binding) and in vivo (e.g., rodent behavioral models) .
  • Bioisosteric replacement : Replace the methylthio group with bioisosteres (e.g., sulfoxide, carbonyl) to enhance metabolic stability .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen-bond acceptors) using MOE or Discovery Studio .

Advanced: How is computational modeling integrated into mechanistic studies?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in lipid bilayers (e.g., CHARMM36 force field) to study binding stability and conformational changes .
  • QSAR models : Develop predictive models using descriptors like logP, polar surface area, and electrostatic potential to correlate structure with activity .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities of analogs to prioritize synthesis targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.